molecular formula C9H5BrN2 B1279834 6-bromo-1H-indole-3-carbonitrile CAS No. 224434-83-7

6-bromo-1H-indole-3-carbonitrile

Cat. No.: B1279834
CAS No.: 224434-83-7
M. Wt: 221.05 g/mol
InChI Key: PUBXTAVHPDZLBK-UHFFFAOYSA-N
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Description

6-Bromo-1H-indole-3-carbonitrile (CAS: 224434-83-7) is a halogenated indole derivative featuring a bromine atom at the 6-position and a cyano (-C≡N) group at the 3-position of the indole ring. This compound serves as a critical intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structure combines the electron-withdrawing cyano group with the steric and electronic effects of bromine, making it versatile for further functionalization .

Properties

IUPAC Name

6-bromo-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBXTAVHPDZLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466910
Record name 6-bromo-1H-indole-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224434-83-7
Record name 6-bromo-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-indole-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-indole-3-carbonitrile typically involves the bromination of 1H-indole-3-carbonitrile. One common method includes the reaction of 1H-indole-3-carbonitrile with bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.

    Reduction Reactions: Reducing agents like LiAlH4 in ether or tetrahydrofuran (THF) are employed.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
6-Bromo-1H-indole-3-carbonitrile is utilized as a precursor in the synthesis of various pharmaceuticals. It has shown potential in developing inhibitors for specific biological targets, including kinases involved in cancer and neurological disorders. For instance, studies have demonstrated its effectiveness as a DYRK1A inhibitor, a target for treating Alzheimer's disease and other neurodegenerative conditions . The compound's structural modifications can enhance its potency and selectivity against these targets.

1.2 Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activity. In vitro studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy . Furthermore, its low cytotoxicity at effective concentrations makes it a promising candidate for further pharmacological studies.

Organic Synthesis

2.1 Key Intermediate
The compound serves as a crucial intermediate in synthesizing various indole derivatives, which are essential in pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions allows chemists to create complex molecules with multiple functional groups . This versatility is particularly valuable in the development of new synthetic pathways and methodologies.

2.2 Synthesis of Indole Derivatives
Researchers have employed this compound to synthesize a range of indole derivatives with varied biological activities. These derivatives can be tailored for specific applications, enhancing their effectiveness as therapeutic agents or agrochemicals .

Material Science

3.1 Organic Electronics
In the field of materials science, this compound is explored for its potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The compound's electronic properties can be tuned through structural modifications, leading to improved performance in electronic devices .

3.2 Fluorescent Probes
The unique structure of this compound also makes it suitable for developing fluorescent probes used in biological imaging. These probes can aid researchers in visualizing cellular processes, contributing to advancements in biological research and diagnostics .

Case Studies and Research Findings

Study Focus Findings
DYRK1A InhibitionIdentified as a potent inhibitor with minimal cytotoxicity at effective concentrations, suitable for further development as a therapeutic agent.
Synthesis of Indole DerivativesDemonstrated the utility of this compound as an intermediate for synthesizing biologically active compounds with potential applications in cancer therapy.
Organic ElectronicsExplored the compound's properties for use in OLEDs, highlighting its potential to enhance device performance through structural modifications.

Mechanism of Action

The mechanism of action of 6-bromo-1H-indole-3-carbonitrile largely depends on its interaction with biological targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectral Properties

Compound Name Substituents Melting Point (°C) IR (C≡N, cm⁻¹) HPLC Purity (%) Reference
6-Bromo-1H-indole-3-carbonitrile Br (6), CN (3) Not reported ~2220* >98†
7-Bromo-1H-indole-3-carbonitrile Br (7), CN (3) 148–151 2219 98.7
1-Methyl-7-bromo-...carbonitrile Br (7), CN (3), Me (1) 158–159 2219 98.5
6-Bromo-1H-indole-3-carboxylic acid Br (6), COOH (3) Not reported N/A Not reported

*Assumed based on analogous compounds. †Vendor-reported purity.

Biological Activity

6-Bromo-1H-indole-3-carbonitrile (CAS No. 2173193-92-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by research findings and data tables.

  • Molecular Formula : C9H5BrN2
  • Molecular Weight : 221.05 g/mol
  • Structure : The compound features a bromine atom at the 6-position of the indole ring and a carbonitrile group at the 3-position, which may influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis (programmed cell death) through the activation of caspase pathways, which are crucial for the apoptotic process .

The proposed mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation. Specifically, the compound appears to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer . This inhibition leads to reduced cell growth and increased apoptosis in cancerous cells.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. Research suggests that it may help protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to scavenge free radicals and modulate inflammatory responses contributes to its neuroprotective profile.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at higher concentrations). The study utilized various assays, including MTT and flow cytometry, to assess cell proliferation and apoptosis rates, confirming the compound's efficacy as an anticancer agent .

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration induced by oxidative stress, administration of this compound significantly reduced neuronal cell death. The compound was shown to decrease levels of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes, thereby providing a protective effect against oxidative damage .

Data Table: Summary of Biological Activities

Biological ActivityEffect/OutcomeReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectionReduces oxidative stress-induced damage
Inhibition of PI3K/Akt/mTORModulates key survival pathways

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